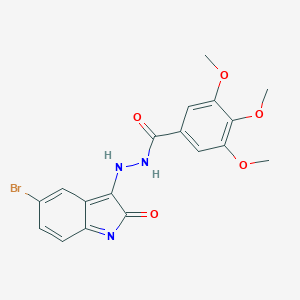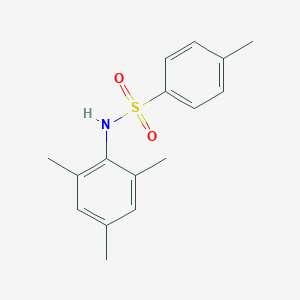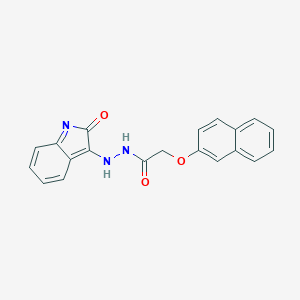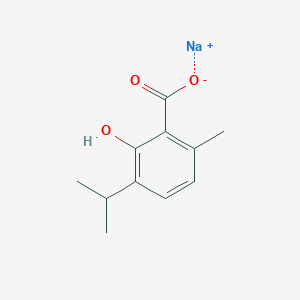
Sodium o-thymotate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium o-thymotate is a chemical compound that has been used in scientific research for many years. It is a derivative of thymine, one of the four nucleotide bases that make up DNA. Sodium o-thymotate is used in a variety of research applications, including the study of DNA replication and repair, as well as in the development of new drugs and therapies.
Mecanismo De Acción
Sodium o-thymotate works by inhibiting the activity of certain enzymes that are involved in DNA replication and repair. Specifically, it inhibits the activity of thymidylate synthase, an enzyme that is essential for the synthesis of thymidine, a key component of DNA. By inhibiting thymidylate synthase, sodium o-thymotate can disrupt DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
Sodium o-thymotate has a number of biochemical and physiological effects. It can disrupt DNA replication and repair, leading to cell death. It can also inhibit the activity of certain enzymes, including thymidylate synthase. In addition, sodium o-thymotate has been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium o-thymotate has a number of advantages for lab experiments. It is a well-established compound that has been used in scientific research for many years. It is relatively easy to synthesize and is readily available from chemical suppliers. However, sodium o-thymotate also has some limitations. It can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on sodium o-thymotate. One area of interest is the development of new drugs and therapies that target thymidylate synthase, the enzyme that sodium o-thymotate inhibits. Another area of interest is the study of the anti-inflammatory effects of sodium o-thymotate, which may have potential applications in the treatment of inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of sodium o-thymotate and its potential applications in scientific research.
Métodos De Síntesis
Sodium o-thymotate is typically synthesized through a series of chemical reactions. The first step involves the conversion of thymine to thymidine, which is then reacted with sodium hydroxide to form sodium o-thymotate. The synthesis process is relatively complex and requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Sodium o-thymotate has a wide range of scientific research applications. It is commonly used in the study of DNA replication and repair, as it can inhibit the activity of certain enzymes that are involved in these processes. Sodium o-thymotate is also used in the development of new drugs and therapies, particularly those that target cancer cells.
Propiedades
Número CAS |
1012-86-8 |
|---|---|
Fórmula molecular |
C11H13NaO3 |
Peso molecular |
216.21 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14O3.Na/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14;/h4-6,12H,1-3H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
HTXDULDRRFEGRQ-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C(=O)[O-].[Na+] |
SMILES canónico |
CC1=C(C(=C(C=C1)C(C)C)O)C(=O)[O-].[Na+] |
Números CAS relacionados |
548-51-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



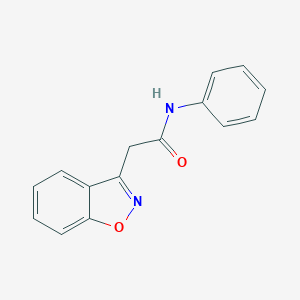
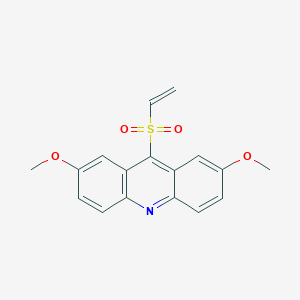
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
